molecular formula C22H24N4O2 B2556701 4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1796958-49-0

4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2556701
CAS No.: 1796958-49-0
M. Wt: 376.46
InChI Key: WHPFPVFZOJAVLM-UHFFFAOYSA-N
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Description

4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic compound with a unique tricyclic structure

Scientific Research Applications

4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core through cyclization reactions. Subsequent steps involve the introduction of the methyl and phenyloxane-carbonyl groups through substitution reactions under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene: shares similarities with other tricyclic compounds such as tricyclo[5.4.0.0(2,8)]undec-9-ene derivatives.

    Other tricyclic tetraazatricyclo compounds: These compounds have similar core structures but differ in their substituents, leading to different chemical and biological properties.

Uniqueness

The uniqueness of 4-Methyl-11-(4-phenyloxane-4-carbonyl)-2,3,7,11-tetraazatricyclo[740

Properties

IUPAC Name

(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-13-20-23-14-17-15-25(10-7-19(17)26(20)24-16)21(27)22(8-11-28-12-9-22)18-5-3-2-4-6-18/h2-6,13-14H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPFPVFZOJAVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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